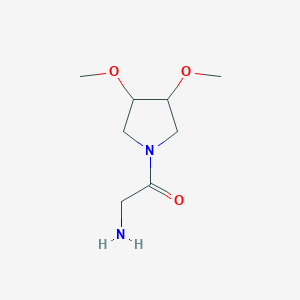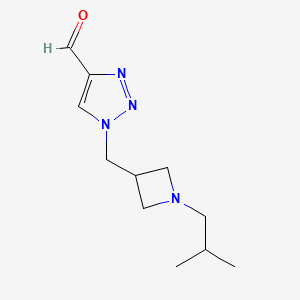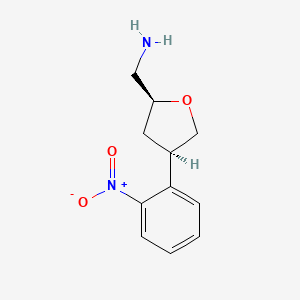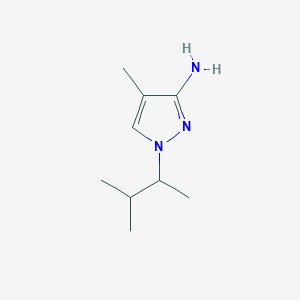![molecular formula C13H15N3O B13333540 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13333540.png)
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring The presence of a 4-methoxybenzyl group adds to its structural complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction can be employed, where an alkyne and an azide react to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper salts to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be utilized to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)8-16-9-11-6-14-7-13(11)15-16/h2-5,9,14H,6-8H2,1H3 |
InChI-Schlüssel |
XGDSBJGZPRMTEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C3CNCC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B13333465.png)
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)






![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)


![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)

